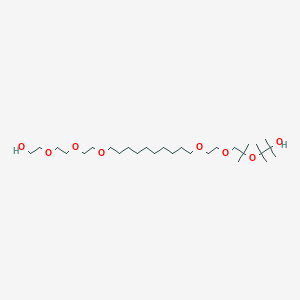
25,25,27,27,28-Pentamethyl-3,6,9,20,23,26-hexaoxanonacosane-1,28-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25,25,27,27,28-Pentamethyl-3,6,9,20,23,26-hexaoxanonacosane-1,28-diol is a complex organic compound characterized by its unique structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25,25,27,27,28-Pentamethyl-3,6,9,20,23,26-hexaoxanonacosane-1,28-diol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to achieve the final product. Common synthetic routes include:
Stepwise Alkylation:
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the intermediate compounds, facilitating the formation of the desired functional groups.
Protective Group Strategies: Protective groups are employed to shield reactive sites during intermediate steps, ensuring selective reactions at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
25,25,27,27,28-Pentamethyl-3,6,9,20,23,26-hexaoxanonacosane-1,28-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state forms.
Substitution: Functional groups in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
25,25,27,27,28-Pentamethyl-3,6,9,20,23,26-hexaoxanonacosane-1,28-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 25,25,27,27,28-Pentamethyl-3,6,9,20,23,26-hexaoxanonacosane-1,28-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,3,6,9,9-Pentamethyl-2,10-diazabicyclo[4.4.0]dec-1-ene
- 2,2-Dimethyl-3-(3,7,12,16,20-pentamethyl-3,7,11,15,19-henicosapentaenyl)oxirane
Uniqueness
25,25,27,27,28-Pentamethyl-3,6,9,20,23,26-hexaoxanonacosane-1,28-diol is unique due to its specific arrangement of methyl and oxygen-containing groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where similar compounds may not be as effective.
Properties
CAS No. |
925245-97-2 |
|---|---|
Molecular Formula |
C28H58O8 |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
3-[1-[2-[10-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]decoxy]ethoxy]-2-methylpropan-2-yl]oxy-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C28H58O8/c1-26(2,36-28(5,6)27(3,4)30)25-35-24-23-32-17-14-12-10-8-7-9-11-13-16-31-19-21-34-22-20-33-18-15-29/h29-30H,7-25H2,1-6H3 |
InChI Key |
AAXUQTHRVBSIRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCCOCCCCCCCCCCOCCOCCOCCO)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















